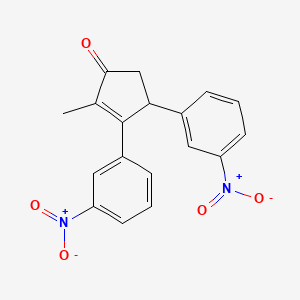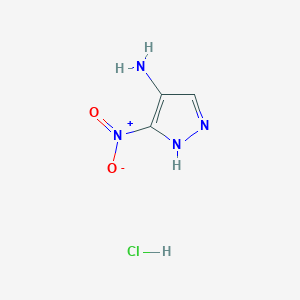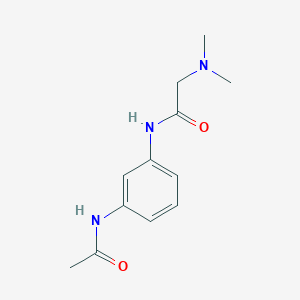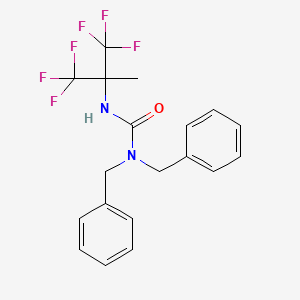
2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one is a complex organic compound characterized by its unique cyclopentene ring structure substituted with methyl and nitrophenyl groups
Méthodes De Préparation
The synthesis of 2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentene ring. The nitrophenyl groups are introduced through nitration reactions, which involve the substitution of hydrogen atoms with nitro groups using reagents like nitric acid and sulfuric acid under controlled conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitrophenyl groups can be further functionalized using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Applications De Recherche Scientifique
2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and dyes, due to its chemical stability and reactivity
Mécanisme D'action
The mechanism of action of 2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the cyclopentene ring can undergo various chemical transformations. These interactions can affect biological pathways and molecular processes, making the compound useful in studying biochemical mechanisms and developing therapeutic agents .
Comparaison Avec Des Composés Similaires
2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one can be compared with other cyclopentene derivatives and nitrophenyl-substituted compounds:
Similar Compounds: Examples include 2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, and other nitrophenyl-substituted cyclopentenes.
Uniqueness: The presence of both methyl and nitrophenyl groups on the cyclopentene ring gives this compound unique chemical properties, such as enhanced reactivity and potential for diverse chemical modifications. .
Propriétés
Formule moléculaire |
C18H14N2O5 |
|---|---|
Poids moléculaire |
338.3 g/mol |
Nom IUPAC |
2-methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C18H14N2O5/c1-11-17(21)10-16(12-4-2-6-14(8-12)19(22)23)18(11)13-5-3-7-15(9-13)20(24)25/h2-9,16H,10H2,1H3 |
Clé InChI |
OUUITPBWLBBJPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(CC1=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12467627.png)
![2-oxo-2-(thiophen-2-yl)ethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12467643.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-N-(3-((dimethylamino)methyl)phenyl)-2-methoxyaniline](/img/structure/B12467649.png)
![[3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B12467651.png)
![4-[({5-[(3,4-Dichlorophenyl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12467661.png)
![N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1H-benzimidazol-5-amine](/img/structure/B12467664.png)
![N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide](/img/structure/B12467668.png)

![N-{[(2-fluorophenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B12467674.png)

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(3-acetylphenyl)amino]-5-oxopentanoate](/img/structure/B12467684.png)
![7-chloro-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12467694.png)
![{4-[(Phenylsulfanyl)methyl]phenyl}[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12467700.png)
